N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-5-bromo-3-methyl-1-benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-5-bromo-3-methyl-1-benzofuran-2-carboxamide is a complex organic compound that features a benzofuran core substituted with a bromine atom, a methyl group, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-5-bromo-3-methyl-1-benzofuran-2-carboxamide typically involves multiple steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate alkyne.
Introduction of the Methyl Group: The methyl group can be introduced via a Friedel-Crafts alkylation reaction using methyl chloride and a Lewis acid catalyst.
Formation of the Carboxamide Group: The carboxamide group can be introduced through an amidation reaction involving the corresponding carboxylic acid and an amine.
Attachment of the Thiophene and Azepane Rings: The thiophene and azepane rings can be attached through a series of coupling reactions, such as Suzuki or Heck coupling, followed by reductive amination.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.
Substitution: The bromine atom on the benzofuran ring can be substituted with various nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic aromatic substitution can be carried out using reagents like sodium amide (NaNH2) or thiourea under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted benzofuran derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications due to its unique structure and functional groups.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In a biological context, it may interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The benzofuran core and the thiophene ring may play a role in binding to these targets, while the azepane ring could influence the compound’s overall conformation and activity.
Comparison with Similar Compounds
Similar Compounds
N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]-5-bromo-3-methyl-1-benzofuran-2-carboxamide: Similar structure but with a piperidine ring instead of an azepane ring.
N-[2-(azepan-1-yl)-2-(furan-2-yl)ethyl]-5-bromo-3-methyl-1-benzofuran-2-carboxamide: Similar structure but with a furan ring instead of a thiophene ring.
Uniqueness
The presence of both the thiophene and azepane rings in N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-5-bromo-3-methyl-1-benzofuran-2-carboxamide makes it unique compared to its analogs. These rings can impart distinct electronic and steric properties, potentially leading to different reactivity and biological activity.
Properties
Molecular Formula |
C22H25BrN2O2S |
---|---|
Molecular Weight |
461.4 g/mol |
IUPAC Name |
N-[2-(azepan-1-yl)-2-thiophen-2-ylethyl]-5-bromo-3-methyl-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C22H25BrN2O2S/c1-15-17-13-16(23)8-9-19(17)27-21(15)22(26)24-14-18(20-7-6-12-28-20)25-10-4-2-3-5-11-25/h6-9,12-13,18H,2-5,10-11,14H2,1H3,(H,24,26) |
InChI Key |
VFGVKIRLQSRLRM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2)Br)C(=O)NCC(C3=CC=CS3)N4CCCCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.